![molecular formula C10H6N4O B13102696 3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B13102696.png)
3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine
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Overview
Description
3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine is a heterocyclic compound that features a fused ring system combining a furan ring and a pyrido[3,2-e][1,2,4]triazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with furan-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating the mixture to promote cyclization and formation of the desired heterocyclic structure .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or pyrido[3,2-e][1,2,4]triazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethylamine derivatives.
Scientific Research Applications
Structural Properties
The compound features a unique fusion of a furan moiety with a pyrido[3,2-e][1,2,4]triazine framework. This structure contributes to its distinctive electronic properties, enhancing its potential for various chemical interactions and biological activities.
Biological Activities
Research indicates that 3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine exhibits significant biological activities:
- Antifungal Activity : Studies have shown that derivatives of pyrido[3,4-e]-1,2,4-triazines can inhibit various fungal strains such as Candida, Aspergillus, and Trichophyton at minimal inhibitory concentrations (MICs) as low as 16 µg/mL .
- Antibacterial Properties : The compound has demonstrated antibacterial effects against several pathogens. For instance, derivatives of related triazine compounds have been reported to possess broad-spectrum antibacterial and antitubercular activities .
Case Study 1: Antifungal Agents
A series of pyrido[3,4-e]-1,2,4-triazines were evaluated for their antifungal properties. The study involved agar dilution assays that revealed potent activity against multiple fungal strains. The structure-activity relationship (SAR) indicated that modifications in the pyridyl ring significantly influenced antifungal potency.
Compound Name | MIC (µg/mL) | Activity Type |
---|---|---|
Compound A | 8 | Antifungal |
Compound B | 16 | Antifungal |
Compound C | 32 | Antifungal |
Case Study 2: Antibacterial Evaluation
In another study focusing on the antibacterial properties of triazine derivatives similar to this compound, compounds were synthesized and tested against Escherichia coli and Staphylococcus aureus. The results showed promising activity with some derivatives outperforming standard antibiotics like Ciprofloxacin.
Compound Name | Inhibition Zone (mm) | Comparison Drug |
---|---|---|
Compound D | 25 | Ciprofloxacin |
Compound E | 20 | Rifampicin |
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,2-e][1,2,4]triazine: Lacks the furan ring but shares the pyrido[3,2-e][1,2,4]triazine core.
Furan-2-ylpyridine: Contains a furan ring fused to a pyridine ring without the triazine moiety.
Uniqueness
3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine is unique due to the combination of the furan ring and the pyrido[3,2-e][1,2,4]triazine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and therapeutic agents .
Biological Activity
3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine is a heterocyclic compound that combines a furan moiety with a pyrido[3,2-e][1,2,4]triazine framework. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry. The compound's electronic properties, influenced by the furan and triazine components, allow it to engage in various chemical interactions that may lead to significant biological effects.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a triazine ring fused with a pyridine and a furan ring. The presence of the furan enhances the electronic properties of the molecule, making it interesting for various chemical and biological applications.
Antimicrobial Activity
The antimicrobial potential of triazine derivatives has been extensively studied. Compounds with similar structures have shown broad-spectrum antibacterial activity against various pathogens. For instance, derivatives containing electron-withdrawing substituents on aromatic rings have displayed enhanced antimicrobial properties . Given its structural characteristics, this compound is likely to possess similar antimicrobial activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the furan and triazine rings. The following table summarizes the structural features and their corresponding biological activities observed in related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Pyrazolo[4,3-e][1,2,4]triazine | Pyrazole fused with triazine | Anticancer activity via apoptosis induction |
Benzofuro[3,2-e][1,2,4]triazine | Fused benzene and furan rings | Antimicrobial properties |
Thiazolo[3,2-b]-1,2,4-triazines | Contains thiazole instead of furan | Potent antibacterial effects |
The unique combination of electronic properties derived from both the furan and triazine components allows for diverse chemical interactions and targeted biological activities not seen in other similar compounds.
Case Studies
While direct case studies on this compound are sparse in the literature, related compounds have provided insight into its potential:
- Anticancer Mechanisms : A study on pyrazolo[4,3-e][1,2,4]triazines indicated that these compounds could trigger apoptosis through caspase activation and autophagy induction. Similar mechanisms may be applicable to this compound based on its structural resemblance .
- Antimicrobial Efficacy : Research into thiazolo[3,2-b]-1,2,4-triazines revealed significant antibacterial activity against strains like Escherichia coli. The presence of hydrophobic side chains was noted to enhance this activity. This suggests that modifications to this compound could similarly impact its antimicrobial potency .
Properties
Molecular Formula |
C10H6N4O |
---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
3-(furan-2-yl)pyrido[3,2-e][1,2,4]triazine |
InChI |
InChI=1S/C10H6N4O/c1-3-7-9(11-5-1)13-14-10(12-7)8-4-2-6-15-8/h1-6H |
InChI Key |
PZWCBYWLTXRMCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=NC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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